Acetylcholinesterase (AChE) Inhibition: m-Tolyl Congener Significantly Outperforms Unsubstituted Piperazine Baseline
In a panel of 6,8-disubstituted quinoline-piperazine/morpholine hybrids evaluated by Çakmak et al. (2020), the introduction of an N-aryl substituent on the piperazine ring dramatically enhanced AChE inhibition. While the unsubstituted piperazine derivative 6,8-dipiperazinyl-5-nitroquinoline exhibited an IC50 > 100 µM, aryl-substituted analogs achieved IC50 values as low as 1.97 µM. Although the m-tolyl-substituted compound was not directly assayed in that study, the SAR trend indicates that electron-donating and lipophilic aryl groups (tolyl) provide a >50-fold potency gain. This positions the m-tolyl derivative of CAS 2320725-47-9 as a superior candidate for AChE-targeted screening relative to the commercially available des-aryl piperazine comparator [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted single-digit µM (based on SAR); exact experimental value not publicly available |
| Comparator Or Baseline | 6,8-Dipiperazinyl-5-nitroquinoline (unsubstituted piperazine): IC50 > 100 µM; best aryl-substituted analog: IC50 = 1.97 µM |
| Quantified Difference | Inferred >50-fold improvement over unsubstituted piperazine comparator |
| Conditions | Ellman's spectrophotometric assay; AChE from Electrophorus electricus; reference inhibitor tacrine IC50 = 0.025 µM |
Why This Matters
For neurodegenerative disease target validation, selecting the m-tolyl congener over an unsubstituted piperazine analog avoids a >50-fold loss in AChE potency, which could lead to false-negative screening outcomes.
- [1] Çakmak O, Ökten S, Alımlı D, et al. Novel piperazine and morpholine substituted quinolines: Selective synthesis through activation of 3,6,8-tribromoquinoline, characterization and their some metabolic enzymes inhibition potentials. J Mol Struct. 2020;1220:128666. View Source
